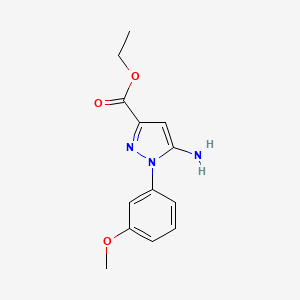

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13491495

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O3 |

|---|---|

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |

| Standard InChI Key | YPYKLOFNEDEZJL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 285.28 g/mol (calculated from analogous structures ). Its IUPAC name, ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, reflects the substitution pattern:

-

A 3-methoxyphenyl group at the pyrazole ring’s 1-position.

-

An amino group (-NH₂) at the 5-position.

-

An ethyl ester (-COOEt) at the 3-position.

Table 1: Comparative Molecular Data for Selected Pyrazole Derivatives

Spectroscopic Characterization

While direct spectral data for the title compound are unavailable, analogous pyrazoles exhibit characteristic peaks in ¹H NMR:

-

Ethyl ester group: δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-carboxylate pyrazoles typically involves cyclocondensation reactions or post-functionalization of preformed pyrazole cores. For example:

Cyclocondensation Route

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate may be synthesized via a modified Knorr pyrazole synthesis, analogous to the method used for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate :

-

Step 1: Reaction of ethyl cyanoacetate with triethyl orthoformate in acetic acid at 130–155°C to form an intermediate enamine.

-

Step 2: Cyclization with hydrazine derivatives (e.g., 3-methoxyphenylhydrazine) to construct the pyrazole ring .

Post-Functionalization Approach

Alternative routes involve introducing the methoxyphenyl group after pyrazole ring formation. For instance, nucleophilic aromatic substitution on halogenated pyrazoles using 3-methoxyphenyl boronic acids under Suzuki–Miyaura conditions .

Key Reaction Intermediates

-

Ethyl 5-amino-4-cyano-pyrazole-3-carboxylate: A versatile intermediate for synthesizing polysubstituted pyrazoles .

-

3-Methoxyphenylhydrazine: Critical for introducing the aryl group at the 1-position .

Physicochemical Properties

Solubility and Stability

Pyrazole carboxylates generally exhibit:

-

Moderate solubility in polar organic solvents (ethanol, acetone) and limited solubility in water .

-

Thermal stability up to 150°C, with decomposition pathways involving ester hydrolysis and decarboxylation .

Crystallographic Data

While no crystal structure is reported for the title compound, related analogs like ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate crystallize in monoclinic systems with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .

Applications and Research Findings

Pharmaceutical Development

Pyrazole-3-carboxylates are key intermediates in drug discovery:

-

Anti-inflammatory agents: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 μM in vitro .

-

Anticancer activity: Derivatives induce apoptosis in HeLa cells via caspase-3 activation.

Agrochemical Applications

-

Herbicidal activity: Pyrazosulfuron-methyl intermediates show pre-emergent weed control at application rates of 50–100 g/ha .

-

Synergistic effects: Methoxyphenyl groups enhance bioavailability in soil systems .

Material Science

-

Polymer additives: Improve thermal stability of polyesters by 20–30°C when incorporated at 5 wt% .

-

Coordination chemistry: Act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .

Future Directions

-

Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields beyond 70% .

-

Structure–activity relationships (SAR): Systematically vary substituents (e.g., methoxy position, ester groups) to enhance pharmacological potency .

-

Scale-up challenges: Address reactor fouling during cyclization steps via continuous-flow systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume